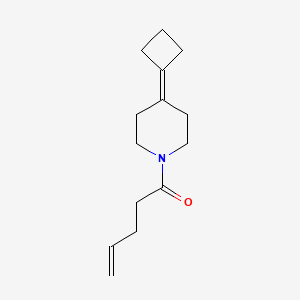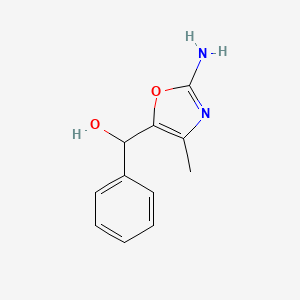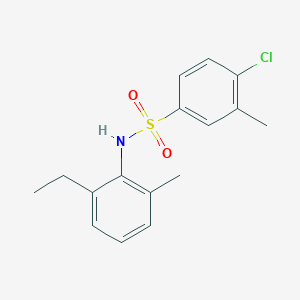![molecular formula C18H14N2O6 B2446743 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895829-81-9](/img/structure/B2446743.png)
2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f][1,4]oxazepine is a class of compounds that have been of growing pharmaceutical interest due to their array of pharmacological activities . They are often synthesized through cyclocondensation with two precursors .
Synthesis Analysis
The synthesis of benzo[f][1,4]oxazepine derivatives often involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Chemical Reactions Analysis
The chemical reactions involving benzo[f][1,4]oxazepine derivatives are often related to their synthesis. For example, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C is a common method for synthesizing these compounds .Scientific Research Applications
Asymmetric Synthesis and Enantiomerically Pure Compounds
- A general method involving the preparation of highly optically pure β-substituted alkanoic acids from aldehydes used (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine derivatives. These derivatives, including related oxazepine compounds, were key intermediates in the synthesis, offering a route to highly enantiomerically pure β-substituted alkanoic acids. This method highlights the significance of oxazepines in stereoselective synthesis and the production of optically active compounds (Mukaiyama, Takeda, & Fujimoto, 1978).
Heterocyclic Compound Synthesis
- Research on heterocyclic compounds, such as oxazepine derivatives, involved reactions like the synthesis of various Schiff bases and their cyclization with anhydrides like phthalic and malic. This indicates the versatility of oxazepines in forming diverse heterocyclic structures, which are valuable in various chemical syntheses (Adnan, Hassan, & Thamer, 2014).
Spectroscopic and Mesomorphic Studies
- Studies involving benzimidazole-tethered oxazepine heterocyclic hybrids, including 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol and related compounds, showed their potential in nonlinear optical (NLO) applications. This research, incorporating spectroscopic, X-ray diffraction, and DFT studies, underscores the applicability of oxazepine derivatives in material science and NLO technology (Almansour et al., 2016).
Apoptosis Induction in Cancer Treatment
- Some benzo[f][1,4]oxazepine-3,5(2H,4H)-diones were identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells. These compounds exhibited selective cytotoxicity towards leukemia and breast cancer cell lines, while being less harmful to normal cells. They act through mechanisms like caspase-3 and Bax activation and downregulation of Bcl2, indicating the therapeutic potential of oxazepine derivatives in cancer treatment (Rashad, Georgey, George, & Abdel-Gawad, 2018).
Future Directions
properties
IUPAC Name |
2-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-4-2-3-5-16(14)26-11)10-15(21)12-6-8-13(9-7-12)20(24)25/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBUKBNRGBOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)
![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)


![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![(E)-N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2446673.png)
![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)



